4-Acetylbenzenesulfonamide
Overview
Description
4-Acetylbenzenesulfonamide is an organic compound with the chemical formula C8H9NO3S. It appears as a white crystalline powder and is known for its solubility in organic solvents such as ethanol, ether, and dichloromethane . This compound is widely used as an intermediate in the production of dyes, pigments, and coatings, as well as in the synthesis of certain drugs and bioactive molecules .
Mechanism of Action
Target of Action
The primary target of 4-Acetylbenzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the modification of pH .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, which is a key survival mechanism for these cells . The compound’s interaction with CA IX results in a significant modification in pH, which can affect the survival and proliferation of tumor cells .
Biochemical Pathways
The inhibition of CA IX by this compound affects the biochemical pathway of anaerobic glycolysis . This pathway is crucial for the survival of tumor cells in hypoxic conditions, as it allows them to produce energy without the need for oxygen . By disrupting this pathway, this compound can potentially hinder the growth and proliferation of tumor cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of tumor cell metabolism . By inhibiting CA IX, the compound interferes with the cells’ ability to shift to anaerobic glycolysis . This can lead to a significant modification in pH, which can affect cell survival and proliferation . Some derivatives of the compound have also been shown to induce apoptosis in certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the widespread use of sulfonamides has led to their presence in various environmental compartments, exposing a wide range of bacteria to these compounds . This environmental presence can potentially influence the action of this compound and other sulfonamides, possibly leading to the development of resistance .
Biochemical Analysis
Biochemical Properties
4-Acetylbenzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . This interaction can inhibit the activity of CA IX, making this compound a potential target for antiproliferative agents .
Cellular Effects
This compound has shown significant inhibitory effects against cancer cell lines . For instance, it has been found to inhibit the proliferation of triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CA IX, inhibiting its activity . This inhibition can lead to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of about 166-168 °C , suggesting that it is stable under normal laboratory conditions.
Metabolic Pathways
Given its interaction with CA IX, it may play a role in pathways related to cell proliferation and tumor growth .
Preparation Methods
The preparation of 4-acetylbenzenesulfonamide can be achieved through an amidation reaction. The specific steps are as follows :
Raw Materials: Benzenesulfonamide and acetic anhydride.
Reaction Conditions: The reaction typically requires heating and the presence of a catalyst.
Procedure: Benzenesulfonamide reacts with acetic anhydride under the appropriate conditions to form this compound. The product is then purified through crystallization, filtration, and drying.
Chemical Reactions Analysis
4-Acetylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Scientific Research Applications
4-Acetylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is used in the development of drugs with antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and coatings.
Comparison with Similar Compounds
4-Acetylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives:
Benzenesulfonamide: The parent compound, which lacks the acetyl group.
4-Sulphamylacetophenone: Another derivative with similar properties but different applications.
p-Acetobenzenesulfonamide: A closely related compound with slight variations in structure and reactivity.
Properties
IUPAC Name |
4-acetylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSATVXJBGFVJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166092 | |
Record name | Benzenesulfonamide, p-acetyl- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565-17-9 | |
Record name | 4-Acetylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1565-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, p-acetyl- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of 4-acetylbenzenesulfonamide in rats?
A1: The research abstract indicates that this compound (IIa) and its reduced metabolite, a 4-substituted α-hydroxyethylphenyl derivative, exist in a reversible drug-metabolite relationship in rats []. This means that the compound can be metabolized into its reduced form, and this metabolite can subsequently be converted back to the parent compound within the rat's system. The study aimed to determine the pharmacokinetic parameters of this interconversion process after intravenous and intraportal administration.
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